8-Demethylgeldanamycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H38N2O9 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,12,16-trimethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H38N2O9/c1-15-12-18-25(33)19(14-20(31)26(18)38-6)30-27(34)17(3)8-7-9-21(36-4)22(39-28(29)35)11-10-16(2)24(32)23(13-15)37-5/h7-11,14-16,21-24,32H,12-13H2,1-6H3,(H2,29,35)(H,30,34)/b9-7-,11-10+,17-8+/t15-,16+,21+,22+,23+,24-/m1/s1 |
InChI Key |
HHCQVBCBDZQDKS-KNWAINQHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)O)OC |
Synonyms |
8-demethyl-geldanamycin 8-demethylgeldanamycin |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of 8 Demethylgeldanamycin and Its Analogs
Microbial Biosynthesis of Geldanamycin (B1684428) in Streptomyces hygroscopicus
Geldanamycin is a natural product of the bacterium Streptomyces hygroscopicus. mdpi.comgeneticsmr.com Its biosynthesis is a complex process involving a type I modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes. acs.orgoup.com The biosynthetic pathway begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). oup.commdpi.com The PKS then catalyzes seven rounds of chain extension, utilizing specific extender units: one malonate, four methylmalonates, and two methoxymalonates. acs.orgmdpi.com This process results in the formation of a linear polyketide chain that undergoes cyclization to form progeldanamycin, a precursor to geldanamycin. mdpi.comnih.gov Subsequent modifications by post-PKS enzymes lead to the final geldanamycin structure. nih.gov
The production of geldanamycin is regulated by several genes. Two LuxR family transcriptional regulators, GdmRI and GdmRII, have been identified as positive regulators essential for geldanamycin biosynthesis. nih.gov Inactivation of either of these genes leads to a complete loss of geldanamycin production. nih.gov
Engineered Biosynthesis of 8-Demethylgeldanamycin
Genetic engineering techniques have been employed to create novel analogs of geldanamycin with potentially improved properties. nih.gov The production of this compound is a prime example of this approach.
Genetic Modification of Polyketide Synthase Gene Clusters
The modular nature of the geldanamycin PKS (GdmPKS) gene cluster makes it a suitable target for genetic manipulation. nih.govosti.gov By modifying the genes that encode the PKS modules, researchers can alter the structure of the resulting polyketide. This approach has been used to generate a variety of geldanamycin analogs. nih.gov
Rational Design of Acyltransferase Domain Substitutions
A key strategy for creating new geldanamycin analogs is the substitution of acyltransferase (AT) domains within the PKS. nih.govmdpi.com The AT domain is responsible for selecting the specific extender unit that is incorporated into the growing polyketide chain at each step. acs.orgmdpi.com
To produce this compound, the AT domain of the fourth module (AT4) of the geldanamycin PKS, which normally incorporates a methylmalonyl extender unit, is replaced with a malonyl-specific AT domain. acs.orgacs.orgnih.gov This substitution results in the incorporation of a malonate unit instead of a methylmalonate unit at this position, leading to the absence of the methyl group at the C-8 position of the final molecule. acs.orgacs.org This targeted modification has been successfully achieved in Streptomyces hygroscopicus, leading to the production of this compound. acs.orgnih.gov
| Original PKS Module | Original Extender Unit | Modified PKS Module | Modified Extender Unit | Resulting Compound |
| GdmPKS Module 4 (AT4) | Methylmalonyl-CoA | GdmPKS Module 4 with Malonyl-AT | Malonyl-CoA | This compound |
Production Yield Enhancement Strategies
While engineered biosynthesis can create novel compounds, the production yields are often a concern. One strategy to enhance the yield of a desired analog is to eliminate competing metabolic pathways. In Streptomyces hygroscopicus 17997, the inactivation of putative PKS genes, such as cos10 and pg10, which are not involved in geldanamycin biosynthesis, has been shown to double the yield of geldanamycin. geneticsmr.com This approach could potentially be applied to increase the production of engineered analogs like this compound by redirecting precursor molecules towards its biosynthetic pathway.
Isolation and Characterization of Biosynthetically Derived Analogs
The fermentation broth of genetically engineered Streptomyces hygroscopicus strains can contain a mixture of compounds. Therefore, isolation and characterization are crucial steps to identify and confirm the structures of the novel analogs produced.
4,5-Epoxy-8-Demethylgeldanamycin
In addition to this compound, the genetic engineering of Streptomyces hygroscopicus strain K309-27-1 by replacing the AT4 domain also resulted in the production of a second, minor analog: 4,5-Epoxy-8-demethylgeldanamycin. acs.orgacs.orgnih.gov This compound is the first reported geldanamycin analog with a biologically produced epoxide moiety. acs.org
The structures of both this compound and 4,5-Epoxy-8-demethylgeldanamycin were elucidated through the interpretation of 1D and 2D Nuclear Magnetic Resonance (NMR) data and by comparison with known geldanamycin derivatives. acs.orgacs.orgnih.gov High-resolution mass spectrometry (HRMS) was used to establish the molecular formula of 4,5-Epoxy-8-demethylgeldanamycin as C28H38N2O10. acs.org A key difference in the UV spectrum of the epoxy analog compared to this compound was the absence of the dienamide absorption, indicating a reduction in the extent of conjugation. acs.org
| Compound | Molecular Formula | Key Structural Feature |
| This compound | C28H38N2O9 | Lack of methyl group at C-8 |
| 4,5-Epoxy-8-demethylgeldanamycin | C28H38N2O10 | Epoxide at the 4,5-position |
17-O-Demethylgeldanamycin Production by Specific Streptomyces Strains
17-O-demethylgeldanamycin serves as a crucial precursor in the semisynthesis of various geldanamycin analogs. thieme-connect.comtandfonline.com Its production by certain strains of Streptomyces is a key area of research for facilitating access to this important starting material. thieme-connect.comtandfonline.com
Streptomyces hygroscopicus DEM20745: This actinomycete, isolated from non-rhizosphere soil in Indonesia, is a notable producer of 17-O-demethylgeldanamycin. thieme-connect.comtandfonline.com In fermentations of this strain, 17-O-demethylgeldanamycin is the primary ansamycin (B12435341) product, reaching a maximum concentration of 17 mg/L in the fermentation broth. thieme-connect.comtandfonline.com The preferential biosynthesis of this compound by S. hygroscopicus DEM20745 makes it a valuable source for this key intermediate. thieme-connect.com
Streptomyces rugosispiralis RCU-064T: A novel species isolated from a peat swamp forest in Thailand, Streptomyces rugosispiralis RCU-064T, has also been identified as a producer of 17-O-demethylgeldanamycin. nih.govresearchgate.netnih.gov The compound was isolated from crude ethyl acetate (B1210297) extracts of the strain's culture. nih.govresearchgate.net The discovery of this strain highlights peat swamp forest soil as a promising environment for finding novel actinomycetes with the capacity to produce bioactive compounds. nih.gov
Streptomyces samsunensis SA31: Isolated from the rhizospheric soil of Cymbopogon citratus, Streptomyces samsunensis SA31 is another strain capable of producing 17-O-demethylgeldanamycin. researchgate.netkmitl.ac.th Analysis of its genome revealed 71 predicted biosynthetic gene clusters responsible for the synthesis of secondary metabolites, including those for ansamycins. The production of 17-O-demethylgeldanamycin was confirmed through the analysis of ethyl acetate extracts from the culture broth. researchgate.netkmitl.ac.th
Synthetic and Semisynthetic Approaches to this compound and Its Derivatives
The chemical modification of the geldanamycin scaffold has been a fruitful area of research for generating novel analogs with potentially improved properties. These approaches range from genetic engineering of the producing organisms to direct chemical synthesis and modification.
Genetic Engineering of Streptomyces hygroscopicus: Researchers have successfully produced this compound and a novel analog, 4,5-epoxy-8-demethylgeldanamycin, by genetically modifying Streptomyces hygroscopicus strain K309-27-1. nih.gov This was achieved by replacing the AT4 domain of the polyketide synthase with a malonyl AT domain. nih.gov This targeted genetic manipulation effectively removed the methyl group at the C-8 position of the geldanamycin backbone. nih.gov The structures of the resulting compounds were confirmed using 1D and 2D NMR spectroscopy. nih.gov
| Genetically Engineered Product | Producing Strain | Genetic Modification |
| This compound | Streptomyces hygroscopicus K309-27-1 | Replacement of the AT4 domain of the polyketide synthase with a malonyl AT domain |
| 4,5-Epoxy-8-demethylgeldanamycin | Streptomyces hygroscopicus K309-27-1 | Replacement of the AT4 domain of the polyketide synthase with a malonyl AT domain |
Semisynthetic Approaches:
Triflation/Suzuki Coupling for 17-Arylgeldanamycins: The limited availability of 17-O-demethylgeldanamycin has been a bottleneck for the synthesis of certain derivatives. nih.gov However, when available, it serves as an excellent starting material. For instance, 17-arylgeldanamycins have been synthesized from 17-O-demethylgeldanamycin using a triflation reaction followed by a Suzuki coupling. nih.govacs.org The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. wikipedia.orgiitk.ac.innih.govxisdxjxsu.asiaharvard.edu In this specific application, the hydroxyl group at the C-17 position of 17-O-demethylgeldanamycin is first converted to a triflate, which then undergoes a Suzuki coupling with an arylboronic acid to yield the 17-aryl derivative. acs.org
Catalysis-Enabled Epoxidation of Geldanamycin: A significant advancement in the semisynthesis of geldanamycin analogs has been the use of peptide-based organocatalysts to achieve site-selective epoxidation of the geldanamycin scaffold. thieme-connect.comacs.orgnih.govthieme-connect.comchemrxiv.org This method allows for the creation of "cryptic" geldanamycin oxides that are not readily accessible through traditional synthetic methods. thieme-connect.comacs.orgnih.govthieme-connect.com
The reaction of geldanamycin with m-chloroperoxybenzoic acid (m-CPBA) typically yields a mixture of diastereomeric epoxides at the 8,9-alkene, with one isomer being strongly favored. acs.orgnih.gov However, by employing specific aspartyl peptide-based catalysts, researchers have been able to override this inherent substrate bias and achieve different regioselectivity and diastereoselectivity. acs.orgnih.govchemrxiv.org For example, different peptide catalysts can selectively favor the formation of either diastereomer of the 8,9-epoxide or even promote epoxidation at the 16,17-position of the quinone ring. acs.orgnih.govchemrxiv.org This catalyst-controlled approach opens up new avenues for diversifying the geldanamycin structure and exploring the biological activities of the resulting analogs. thieme-connect.comacs.orgnih.govthieme-connect.com
| Catalyst | Major Epoxidation Product(s) | Key Observation |
| m-CPBA | 8,9-epoxides (A and B) | Strong preference for one diastereomer (B) |
| Peptide Catalyst P8 | 8,9-epoxides (A and B) | Reversal of diastereoselectivity, favoring the other isomer (A) |
| Peptide Catalyst P10 | 16,17-epoxides (C and D) | Selective epoxidation of the quinone ring |
Molecular Mechanisms of Action: Inhibition of Heat Shock Protein 90 Hsp90
Structural and Functional Overview of Hsp90 Isoforms (Hsp90α, Hsp90β, Grp94, TRAP1)
In mammalian cells, the Hsp90 family comprises four main isoforms, each with distinct subcellular localizations and functions. mdpi.comresearchgate.net These isoforms share a homologous N-terminal ATP-binding domain, a middle domain involved in client protein and co-chaperone binding, and a C-terminal dimerization domain. researchgate.netresearchgate.net
Hsp90α and Hsp90β: These are the two major cytosolic isoforms. nih.gov Hsp90β is constitutively expressed and plays a role in normal cellular homeostasis, while Hsp90α is stress-inducible. dovepress.com They share approximately 86% amino acid sequence identity and are involved in the chaperoning of a broad range of client proteins, including transcription factors and protein kinases. researchgate.netdovepress.com
Grp94 (Glucose-regulated protein 94): This isoform is located in the endoplasmic reticulum (ER) and shares about 50% amino acid homology with the cytosolic Hsp90s. dovepress.com It is essential for the folding and assembly of proteins within the ER.
TRAP1 (Tumor necrosis factor receptor-associated protein 1): Found primarily in the mitochondria, TRAP1 is more closely related to bacterial Hsp90 (HtpG) than to its human cytosolic counterparts. mdpi.com It plays a role in regulating mitochondrial protein folding and cellular metabolism. mdpi.com
| Hsp90 Isoform | Primary Localization | Key Characteristics |
| Hsp90α | Cytosol | Stress-inducible, involved in rapid cytoprotective responses. dovepress.com |
| Hsp90β | Cytosol | Constitutively expressed, essential for normal cellular functions and long-term adaptation. dovepress.com |
| Grp94 | Endoplasmic Reticulum | Involved in folding and assembly of proteins within the ER. dovepress.com |
| TRAP1 | Mitochondria | Regulates mitochondrial protein folding and metabolism. mdpi.com |
8-Demethylgeldanamycin Binding to Hsp90
This compound, a derivative of Geldanamycin (B1684428), exerts its inhibitory effect by directly interacting with Hsp90. wikipedia.orgscribd.com This interaction is highly specific and occurs within a well-defined pocket in the N-terminal domain of the chaperone.
The N-terminal domain of Hsp90 contains a unique, conserved pocket that is responsible for binding adenosine (B11128) triphosphate (ATP). researchgate.netwikipedia.org this compound and its parent compound, Geldanamycin, bind with high affinity to this very pocket. acs.orgmdpi.com This binding site is often referred to as the "Bergerat fold," a characteristic structural motif found in the GHKL (gyrase, Hsp90, histidine kinase, MutL) superfamily of ATPases. The benzoquinone ring of the ansamycin (B12435341) molecule is directed towards the entrance of this pocket, while the ansa chain extends deeper into the binding site. nih.gov
The binding of this compound to the N-terminal domain of Hsp90 is a competitive process with respect to ATP. nih.govresearchgate.net By occupying the ATP-binding pocket, this compound physically obstructs the binding of the nucleotide. wikipedia.orgacs.org This competitive inhibition is a key feature of the ansamycin class of Hsp90 inhibitors. The structural mimicry of the bent conformation that ATP adopts when bound to Hsp90 allows these inhibitors to fit snugly within the active site. acs.org
Interaction with the N-Terminal ATP-Binding Domain
Consequential Inhibition of Hsp90 ATPase Activity
The chaperone cycle of Hsp90 is an ATP-dependent process. The binding and subsequent hydrolysis of ATP drive the conformational changes in Hsp90 that are necessary for client protein activation and release. nih.govembopress.org By competitively blocking the binding of ATP, this compound effectively inhibits the intrinsic ATPase activity of Hsp90. acs.orgembopress.org This inhibition stalls the chaperone machine in a non-productive state, preventing the progression of the chaperone cycle and the successful maturation of client proteins. wikipedia.orgatlasgeneticsoncology.org
Impact on Hsp90 Client Protein Stability and Degradation
The inhibition of Hsp90's ATPase activity has profound consequences for the stability of its client proteins. Unable to be properly folded and stabilized by the chaperone, these client proteins become susceptible to degradation.
When Hsp90 is inhibited by compounds like this compound, its client proteins are recognized by the cellular quality control machinery and targeted for degradation. nih.govoncohemakey.com This process is primarily mediated by the ubiquitin-proteasome pathway. pnas.org The inhibitor-bound Hsp90 complex undergoes a conformational change that is thought to facilitate the transfer of the client protein to an E3 ubiquitin ligase complex. oncohemakey.com E3 ligases, such as CHIP (C-terminus of Hsc70-interacting protein) and Cullin-5, have been implicated in the ubiquitination of Hsp90 client proteins following inhibitor treatment. oncohemakey.compnas.org Once polyubiquitinated, the client proteins are recognized and degraded by the 26S proteasome. atlasgeneticsoncology.org This leads to a depletion of key signaling molecules, which underlies the potent biological effects of Hsp90 inhibitors. plos.org
Specific Client Protein Downregulation (e.g., HER2, EGFR, Raf-1, Akt, cdk4)
The inhibition of Hsp90 by this compound and its analogs, such as 17-AAG and 17-DMAG, leads to the degradation of a specific set of client proteins that are often implicated in oncogenesis. The downregulation of these proteins disrupts critical cancer-related signaling pathways.
HER2 (Human Epidermal Growth Factor Receptor 2): In breast cancer cells overexpressing HER2, treatment with Hsp90 inhibitors leads to the downregulation of this receptor. selleckchem.com This is significant as HER2 is a key driver of cell proliferation and survival in certain types of breast cancer. semanticscholar.org
EGFR (Epidermal Growth Factor Receptor): Similar to HER2, EGFR is another receptor tyrosine kinase and an Hsp90 client protein. drugbank.com Its degradation upon Hsp90 inhibition disrupts downstream signaling pathways like the MAPK and PI3K/Akt pathways. semanticscholar.orgmdpi.com
Raf-1: A serine/threonine-specific protein kinase, Raf-1 is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Hsp90 inhibition leads to the degradation of Raf-1. drugbank.comnih.gov
Akt: Also known as Protein Kinase B, Akt is a crucial node in the PI3K signaling pathway, promoting cell survival and inhibiting apoptosis. Its destabilization and degradation are consistently observed following treatment with Hsp90 inhibitors. drugbank.comnih.gov
cdk4 (Cyclin-dependent kinase 4): This kinase, in complex with cyclin D, plays a pivotal role in the G1 phase of the cell cycle, driving cell cycle progression. Hsp90 inhibition results in the depletion of cdk4 levels. drugbank.comnih.gov
The following table summarizes the key client proteins affected by Hsp90 inhibition and their primary functions.
| Client Protein | Primary Function | Cancer-Related Role |
| HER2 | Receptor Tyrosine Kinase | Drives proliferation in HER2-positive breast cancers. semanticscholar.org |
| EGFR | Receptor Tyrosine Kinase | Activates MAPK and PI3K/Akt pathways. drugbank.comsemanticscholar.org |
| Raf-1 | Serine/Threonine Kinase | Central component of the MAPK/ERK pathway. drugbank.comnih.gov |
| Akt | Serine/Threonine Kinase | Promotes cell survival, inhibits apoptosis. drugbank.comnih.gov |
| cdk4 | Cyclin-Dependent Kinase | Drives G1 phase cell cycle progression. drugbank.comnih.gov |
Cellular Stress Response Induction
A hallmark of Hsp90 inhibition is the induction of a cellular stress response, often referred to as the heat shock response. oncotarget.com This is a compensatory mechanism triggered by the cell in an attempt to counteract the proteotoxic stress caused by the inhibition of a major chaperone protein.
Upregulation of Heat Shock Proteins (e.g., Hsp70)
The most prominent feature of this stress response is the significant upregulation of other heat shock proteins, most notably Hsp70. oncotarget.comresearchgate.net Under normal conditions, the heat shock transcription factor 1 (HSF1) is kept in an inactive state through its association with Hsp90. alzdiscovery.orgnih.gov When Hsp90 is inhibited, HSF1 is released, trimerizes, and translocates to the nucleus. nih.gov In the nucleus, HSF1 binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to their increased transcription. nih.gov
Structure Activity Relationship Sar Studies of 8 Demethylgeldanamycin and Its Analogs
Influence of the 8-Position Demethylation on Hsp90 Affinity and Cellular Potency
The removal of the methyl group at the C-8 position of the geldanamycin (B1684428) macrocycle has been achieved through genetic engineering of the producing organism, Streptomyces hygroscopicus. nih.gov By replacing the acyltransferase (AT) domain in module 4 of the polyketide synthase with a malonyl AT domain, researchers successfully produced 8-demethylgeldanamycin. nih.gov This specific modification directly impacts the molecule's interaction with Hsp90 and its resulting biological activity.
Engineered biosynthesis has yielded 8-desmethyl derivatives that exhibit a four-fold enhanced affinity for Hsp90 compared to the parent compound. nih.gov In terms of cellular effects, this compound has demonstrated moderate cytotoxicity against the human breast cancer cell line SK-BR-3. nih.gov This indicates that while the 8-demethylation is a viable modification, its primary advantage may lie in creating a scaffold with altered, and in some cases enhanced, binding characteristics that can be further exploited.
| Compound | Modification | Effect on Hsp90 Affinity | Cellular Potency (Cell Line) | Source |
|---|---|---|---|---|
| This compound | Removal of C-8 methyl group | Enhanced affinity (in some derivatives) | Moderate cytotoxicity (SK-BR-3) | nih.govnih.gov |
| Geldanamycin (Parent) | C-8 methyl group present | Baseline | Potent cytotoxicity | nih.gov |
Modifications at the C-17 Position and Their Effects
Crystallization studies reveal that the C-17 position of the ansa-macrocycle is an ideal site for chemical modification. nih.gov Substituents at this position are exposed to the exterior of the Hsp90 binding pocket, meaning that alterations are less likely to interfere with the critical hydrogen bonding network required for binding. nih.govjapsonline.com This has allowed for the development of numerous analogs with improved properties, such as increased water solubility, without significantly compromising their inhibitory potency. nih.govmdpi.com
Docking studies have provided significant insight into how C-17 substitutions influence the binding of geldanamycin analogs to Hsp90. The introduction of bulky, rigid substituents, such as a quinuclidine (B89598) motif, can lead to additional stabilizing hydrophobic interactions within the binding pocket. nih.govtandfonline.comresearchgate.net These interactions can occur with amino acid residues like K58 or Y61 of Hsp90. nih.govtandfonline.com
The nature of the C-17 arm can also create alternative binding modes. For instance, a longer N+-cinnamyl tail on a quinuclidine substituent was found to engage in an intermolecular C-H···π interaction with residue Y61, a binding mode not possible for analogs with shorter arms. nih.gov These additional interactions directly affect the energetics of binding. The quinuclidine analog 8 was found to have a more favorable binding energy (ΔH°f = −47 kcal/mol) compared to its N-alkylammonium salt derivatives 10 (ΔH°f = −39 kcal/mol) and 13 (ΔH°f = −37 kcal/mol), which helps to explain its higher anticancer activity. nih.gov
| Compound | C-17 Substituent | Calculated Binding Energy (ΔH°f) | Key Hydrophobic Interactions | Source |
|---|---|---|---|---|
| Compound 8 | Quinuclidine | -47 kcal/mol | K58 | nih.gov |
| Compound 10 | Quaternary ammonium (B1175870) salt | -39 kcal/mol | K58 | nih.gov |
| Compound 13 | Quaternary ammonium salt (long tail) | -37 kcal/mol | K58 (Mode I), Y61 (Mode II) | nih.gov |
A key strategy to improve the pharmacological profile of geldanamycin analogs has been the introduction of amine functionalities at the C-17 position, which can then be converted into quaternary ammonium salts. nih.govresearchgate.net This approach aims to increase water solubility, a significant limitation of the parent compound. nih.govmdpi.com The transformation of a potent quinuclidine-containing analog (8 ) into various quaternary ammonium salts (9–13 ) resulted in compounds with reduced toxicity in healthy cells while maintaining attractive anticancer potency (e.g., IC50 ~2 µM in MCF-7 cells). nih.govtandfonline.comresearchgate.net The enhanced water solubility of these salts appears to contribute to their lower toxicity. nih.govtandfonline.com
Beyond quaternary salts, other C-17 substitutions have proven highly successful. The semi-synthesis of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG) yielded two of the most studied geldanamycin derivatives. nih.gov Substitution of the C-17 methoxy (B1213986) group with a stronger electron-donating amine group reduces the electrophilicity of the benzoquinone ring and increases aqueous solubility. mdpi.com While these derivatives sometimes show slightly lower binding affinity for Hsp90 compared to geldanamycin, they often exhibit comparable or superior cellular activity and improved pharmacological profiles. nih.gov
Impact on Hsp90 Binding Energy and Hydrophobic Interactions
Role of Other Macrocyclic Substitutions on Bioactivity
While C-17 is a prime location for modification, alterations at other positions on the ansa-macrocycle also have profound effects on bioactivity.
C-19 Position: Modifications at C-19 have been shown to reduce toxicity. acs.org More importantly, certain C-19 substituents can induce a favorable conformational switch of the adjacent trans-lactam group to the cis-form, which is the required conformation for binding to the Hsp90 ATP site. mdpi.com This can lead to potent Hsp90 inhibition with remarkably reduced toxicity. mdpi.com
Other Positions (C-2, C-14): The systematic removal of various methyl or methoxy groups around the macrocycle has been explored through genetic engineering. nih.gov A study involving the creation of simplified geldanamycin derivatives, where only a few key substituents like the C-2 or C-14 methyl groups were present, resulted in a severe decrease in Hsp90 binding affinity. nih.gov This highlights that the intricate network of interactions provided by the full macrocyclic substitution pattern is necessary for potent binding. nih.gov
Rational Design Principles for Enhanced Target Engagement
The extensive SAR studies on this compound and its analogs have established several key principles for the rational design of more effective Hsp90 inhibitors:
Exploit the C-17 Position: This position is the most tolerant to modification for improving physicochemical properties like solubility without disrupting the core binding interactions. Introducing basic amine groups, which can be further modified into quaternary ammonium salts, is a proven strategy. nih.govmdpi.comnih.govtandfonline.com
Optimize Hydrophobic and Polar Contacts: Docking studies can guide the design of C-17 substituents that form additional stabilizing hydrophobic interactions with non-polar residues in the Hsp90 binding pocket. nih.govtandfonline.com Balancing lipophilicity and water solubility is essential for achieving both potency and a favorable toxicity profile. nih.gov
Leverage Genetic Engineering: The use of genetic engineering to manipulate the polyketide synthase machinery allows for the creation of novel analogs with modifications at "inert" positions that are not accessible through traditional semi-synthesis. nih.govnih.gov This enables a deeper exploration of the chemical space and the discovery of analogs with enhanced affinity. nih.gov
Balance Potency and Toxicity: While maximizing Hsp90 binding is a primary goal, reducing off-target toxicity is equally important. Modifications that decrease the reactivity of the benzoquinone ring, such as the introduction of electron-donating groups at C-17, can mitigate toxicity. mdpi.com
By adhering to these principles, researchers can continue to refine the this compound scaffold to develop next-generation Hsp90 inhibitors with superior therapeutic profiles.
Preclinical Biological Activities and Therapeutic Potential
In Vitro Antiproliferative and Cytotoxic Activities
The primary therapeutic interest in 8-demethylgeldanamycin stems from its ability to inhibit the proliferation of cancer cells. This activity has been observed across various tumor types in laboratory settings.
This compound and its analogs have shown notable efficacy against several human breast cancer cell lines, which represent different subtypes of the disease. plos.orgbiomedpress.org For instance, a derivative of this compound, specifically a quinuclidine (B89598) analogue, demonstrated potent activity against the MCF-7, MDA-MB-231, and SK-BR-3 cell lines. nih.govresearchgate.net
The MCF-7 cell line is a luminal A type, positive for estrogen and progesterone (B1679170) receptors, while the SK-BR-3 line is characterized by the overexpression of the HER2 receptor. plos.orgbiomedpress.org The MDA-MB-231 cell line is a triple-negative breast cancer (TNBC) type, which is often more aggressive and has fewer targeted treatment options. plos.orgwaocp.org The activity of this compound derivatives across these varied cell lines suggests a broad potential in treating different forms of breast cancer. plos.orgbiomedpress.orgnih.govresearchgate.net
One study reported that a specific quinuclidine analogue of a geldanamycin (B1684428) derivative was more potent than the parent compound, geldanamycin, in the MCF-7 and MDA-MB-231 cell lines, with IC50 values ranging from 0.09 to 1.06 µM. researchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity of a Geldanamycin Derivative (Quinuclidine Analogue) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Luminal A (ER+, PR+) | < 2.31 - 2.51 |
| MDA-MB-231 | Triple-Negative | > 2.31 - 2.51 |
| SK-BR-3 | HER2-Positive | ~2 |
Data compiled from studies on a quinuclidine analogue of a geldanamycin derivative. nih.govresearchgate.net
The antiproliferative effects of this compound and its derivatives are not limited to breast cancer. Studies have documented its cytotoxic activity against a variety of other solid tumor cell lines. These include cervical cancer (HeLa), liver cancer (HepG2), ovarian cancer (SKOV-3), prostate cancer (PC-3), glioblastoma (U-87), and lung cancer (A-549) cells. nih.govresearchgate.netmdpi.comd-nb.infonih.gov
For example, a quinuclidine analogue of a geldanamycin derivative showed activity against all of these cell lines. nih.govresearchgate.net In the A-549 lung cancer cell line, its activity was reported to be slightly better than that of the parent geldanamycin, with an IC50 of 0.99 µM. researchgate.net For the SKOV-3, PC-3, and U-87 cell lines, the potency was comparable to or slightly lower than geldanamycin. nih.gov
Table 2: Anticancer Activity of a Geldanamycin Derivative (Quinuclidine Analogue) in Other Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | > 2.31 - 2.51 |
| HepG2 | Liver Cancer | > 2.31 - 2.51 |
| SKOV-3 | Ovarian Cancer | ~2 |
| PC-3 | Prostate Cancer | ~2 |
| U-87 | Glioblastoma | ~2 |
| A-549 | Lung Cancer | 0.99 |
Data compiled from studies on a quinuclidine analogue of a geldanamycin derivative. nih.govresearchgate.net
The mechanism by which this compound and related compounds exert their anticancer effects involves the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. researchgate.net Research has shown that these compounds can cause cancer cells to arrest in specific phases of the cell cycle, preventing their division and proliferation. waocp.orgnih.govnih.govrsc.org
For instance, studies on various cancer cell lines, including breast and bladder cancer, have demonstrated that treatment with compounds from this class can lead to cell cycle arrest at the G2/M phase. waocp.orgresearchgate.netnih.gov This arrest is often accompanied by the induction of apoptosis, as evidenced by cellular and molecular markers. nih.govnih.govrsc.orgoncotarget.com The induction of apoptosis is a critical component of the anticancer activity of these compounds, as it leads to the elimination of the cancer cells. researchgate.netnih.govnih.govrsc.org
Efficacy in Other Solid Tumor Cell Lines (e.g., HeLa, HepG2, SKOV-3, PC-3, U-87, A-549)
Antimicrobial Activities (Reference to Geldanamycin Class)
The geldanamycin class of compounds, including this compound, were initially investigated for their antimicrobial properties. nih.gov
Geldanamycin itself has been shown to possess activity against many Gram-positive bacteria and some Gram-negative bacteria. medchemexpress.comnih.gov It has also demonstrated antifungal activity. thaiscience.infochula.ac.th For example, geldanamycin has exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. thaiscience.infochula.ac.th However, some derivatives, such as 17-O-demethylgeldanamycin, have been reported to have no antimicrobial activity. thaiscience.infochula.ac.th
The geldanamycin class of compounds has also been recognized for its antiprotozoal activity. benthamdirect.comgeneticsmr.comacs.org These compounds have shown effects against various protozoan parasites. ajol.info Specifically, geldanamycin and its analogue 17-AAG have been shown to inhibit the growth of the malaria parasite, Plasmodium. researchgate.net This antimalarial activity is attributed to the inhibition of heat shock proteins in the parasite, which are crucial for its development. researchgate.net
General Antibacterial and Antifungal Spectrum
Antiviral Activities in Cellular Models (e.g., Anti-HCV)
The replication of numerous viruses, including Hepatitis C Virus (HCV), is dependent on host-cell chaperone proteins. aligos.comacs.org One of the most crucial chaperones is Heat shock protein 90 (Hsp90), an ATP-dependent molecular chaperone that facilitates the proper folding and stability of a multitude of client proteins, including several viral proteins. aligos.comthno.org Inhibition of Hsp90 disrupts these processes, making it a potential target for broad-spectrum antiviral therapies. nih.govcsic.es Geldanamycin and its derivatives, a class of ansamycin (B12435341) antibiotics, are well-known inhibitors of Hsp90. thno.org
The mechanism of Hsp90 inhibitors against HCV involves interfering with the function of viral proteins essential for replication. nih.gov For instance, Hsp90 is known to interact with the HCV nonstructural protein 5A (NS5A), and inhibition of the chaperone can disrupt the HCV replication complex. aligos.com Studies with various Hsp90 inhibitors have demonstrated a reduction in HCV RNA and viral protein levels in cellular models. nih.gov However, some research suggests the apparent anti-HCV effect of certain Hsp90 inhibitors, like 17-AAG, may be an indirect consequence of their cytostatic effects on host cell proliferation, complicating the assessment of their direct antiviral potency. aligos.comtandfonline.com
While the general class of Hsp90 inhibitors has been evaluated for anti-HCV activity, specific and detailed research findings on the direct effects of this compound in HCV replicon systems are not widely available in peer-reviewed literature. A 2005 study by Buchanan et al. reported the successful production of this compound and a related compound, 4,5-epoxy-8-demethylgeldanamycin, from a genetically engineered strain of Streptomyces hygroscopicus. nih.gov However, this foundational study focused on the structural elucidation and the evaluation of the compounds' moderate cytotoxic activity against the human breast cancer cell line SK-BR-3, rather than their antiviral potential. nih.gov Another study identified a metabolite that could be either this compound or 17-O-demethylgeldanamycin from an atmospheric Streptomyces strain, but its reported biological activity was also cytotoxicity against a cancer cell line. nih.gov
Table 1: Antiviral Activity of Geldanamycin Derivatives Against HCV
| Compound | Cell Line | Target | Effect | Finding Source |
|---|---|---|---|---|
| Geldanamycin | HCV replicon cells | Hsp90 | Inhibition of HCV replication | nih.gov |
| 17-AAG (Tanespimycin) | HCV replicon cells | Hsp90 | Antiviral effects observed, but potentially linked to slowed cell growth. aligos.comtandfonline.com | aligos.comtandfonline.com |
| This compound | Not Available | Hsp90 | Anti-HCV activity in cellular models not reported in available literature. | N/A |
Neuroprotective Effects in Preclinical Neural Cell Models
The inhibition of Heat shock protein 90 (Hsp90) has emerged as a potential therapeutic strategy for neurodegenerative diseases. acs.org The accumulation and aggregation of misfolded proteins is a hallmark of many such conditions, and as a molecular chaperone, Hsp90 plays a role in the stability and degradation of these proteins. Therefore, modulating Hsp90 activity could theoretically offer a neuroprotective benefit.
Despite the therapeutic hypothesis, preclinical research specifically investigating the neuroprotective effects of this compound in neural cell models is not documented in the available scientific literature. The primary study that successfully synthesized and characterized this compound focused its biological evaluation on cytotoxicity in a cancer cell line, and did not extend to neuroprotection assays. nih.gov
Other derivatives of the parent compound, geldanamycin, have been explored for their effects on neurons. For example, a study by Tadtong et al. found that geldanamycin itself and another derivative, 19-O-methylgeldanamycin, could enhance the survival and neurite outgrowth of cultured P19-derived neurons. acs.org However, these findings are specific to those particular chemical structures and cannot be directly extrapolated to this compound. A 2018 analysis of metabolites from atmospheric Streptomyces strains identified one neuroprotective compound, but it was not related to the geldanamycin family. nih.gov
Without direct experimental evidence, the potential for this compound to exert neuroprotective effects remains speculative.
Table 2: Neuroprotective Effects of Geldanamycin Derivatives in a Preclinical Model
| Compound | Cell Model | Observed Effect | Finding Source |
|---|---|---|---|
| Geldanamycin | P19-derived neurons | Enhanced survival and neurite outgrowth; prevented neurotoxicity of paclitaxel (B517696) and vinblastine (B1199706) at 1 nM. | acs.org |
| 19-O-Methylgeldanamycin | P19-derived neurons | Enhanced survival and neurite outgrowth; prevented neurotoxicity of paclitaxel and vinblastine at 1 nM. | acs.org |
| This compound | Not Available | Neuroprotective effects in preclinical neural cell models not reported in available literature. | N/A |
Mechanisms of Cellular Resistance to 8 Demethylgeldanamycin and Hsp90 Inhibitors
Acquired Resistance Pathways in Preclinical Cell Models
Preclinical studies using cancer cell lines have been instrumental in identifying mechanisms of acquired resistance to Hsp90 inhibitors. Prolonged exposure of cancer cells to these inhibitors can lead to the selection of resistant clones.
One of the primary mechanisms of acquired resistance involves the hyperactivation of alternative signaling pathways. For instance, in KRAS mutant non-small cell lung cancer (NSCLC) cells that have developed resistance to the Hsp90 inhibitor ganetespib (B611964), hyperactivation of the RAF/MEK/ERK/RSK and PI3K/AKT/mTOR signaling networks has been observed. nih.gov This suggests that the cancer cells become "addicted" to these reactivated pathways for their survival, creating new therapeutic vulnerabilities. nih.gov Similarly, in triple-negative breast cancer (TNBC) models, acquired resistance to Hsp90 inhibitors has been linked to the upregulation of the JAK-STAT signaling pathway, potentially through autocrine signaling by IL6. researchgate.net
Another identified resistance mechanism is the development of mutations in the Hsp90 protein itself or its co-chaperones. Although less common, mutations in the N-terminal ATP-binding domain of Hsp90 can reduce the binding affinity of inhibitors. mdpi.com Additionally, mutations in the co-chaperone Aha1 can lead to resistance by reinforcing its binding to Hsp90. nih.govmdpi.com
The table below summarizes key preclinical findings on acquired resistance to Hsp90 inhibitors.
| Cancer Type | Hsp90 Inhibitor | Acquired Resistance Mechanism | Reference |
| KRAS Mutant NSCLC | Ganetespib | Hyperactivation of RAF/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov | nih.gov |
| Triple-Negative Breast Cancer (TNBC) | Ganetespib | Upregulation of JAK-STAT signaling pathway. researchgate.net | researchgate.net |
| Various | N-domain inhibitors | Mutation in cytosolic Hsp90 reinforcing Aha1 binding. nih.govmdpi.com | nih.govmdpi.com |
Compensatory Mechanisms of Hsp90 Client Protein Recovery
A key function of Hsp90 is to maintain the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival. nih.gov Hsp90 inhibitors exert their anticancer effects by promoting the degradation of these client proteins. nih.gov Consequently, mechanisms that lead to the recovery or stabilization of these client proteins can confer resistance.
One significant compensatory mechanism is the induction of the heat shock response (HSR). Hsp90 negatively regulates the heat shock transcription factor 1 (HSF1). mdpi.com Inhibition of Hsp90 leads to the activation of HSF1, which in turn upregulates the expression of other chaperones, such as Hsp70 and Hsp27. nih.govmdpi.com These chaperones can then compensate for the loss of Hsp90 function, protecting client proteins from degradation and promoting cell survival. nih.gov
Furthermore, in some contexts, the loss of one Hsp90 isoform can be partially compensated for by other molecular chaperones, leading to the maintenance of cellular proteostasis. elifesciences.org For example, cells lacking one of the cytosolic Hsp90 isoforms may exhibit higher basal activity of HSF1, leading to increased expression of other chaperones that can help refold proteins. elifesciences.org
Inter-tissue signaling can also contribute to compensatory responses. For example, reduced Hsp90 levels in one tissue can trigger a signaling cascade that increases Hsp70 expression in distant cells, a phenomenon known as transcellular chaperone signaling. mdpi.com This highlights the complex, organism-wide responses to Hsp90 inhibition. mdpi.com
Role of Efflux Pumps and Drug Metabolism in Resistance
The effectiveness of a drug is dependent on its ability to reach and remain at its target site in a sufficient concentration. Two key mechanisms that can limit the intracellular concentration of Hsp90 inhibitors are the action of drug efflux pumps and metabolic inactivation.
Efflux Pumps:
Certain Hsp90 inhibitors, particularly those belonging to the benzoquinone ansamycin (B12435341) class like geldanamycin (B1684428) and its derivatives, are substrates for ATP-binding cassette (ABC) transporters. nih.govoncotarget.com Overexpression of efflux pumps such as P-glycoprotein (P-gp/ABCB1) and MRP-1 can actively transport these inhibitors out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govoncotarget.com This mechanism of resistance has been observed in various cancer cell lines. nih.govoncotarget.com It is noteworthy that some synthetic Hsp90 inhibitors, such as those based on purine (B94841) and pyrazole (B372694) scaffolds, are not substrates for P-gp and can therefore circumvent this resistance mechanism. nih.gov
Drug Metabolism:
The metabolic conversion of Hsp90 inhibitors into inactive forms is another significant resistance mechanism. For instance, resorcinol-based Hsp90 inhibitors like ganetespib and NVP-AUY922 are susceptible to glucuronidation by the enzyme UDP-glucuronosyltransferase 1A (UGT1A). uni-goettingen.de High expression levels of UGT1A in colorectal cancer cells have been shown to correlate with resistance to these inhibitors. uni-goettingen.de The glucuronidated metabolites of these drugs are inactive, and their formation effectively reduces the concentration of the active compound. uni-goettingen.de Knockdown of UGT1A in resistant cells can restore sensitivity to these Hsp90 inhibitors. uni-goettingen.de
The following table details the involvement of efflux pumps and metabolism in resistance to specific Hsp90 inhibitors.
| Hsp90 Inhibitor Class | Resistance Mechanism | Key Proteins Involved | Reference |
| Benzoquinone Ansamycins (e.g., 17-AAG) | Drug Efflux | P-glycoprotein (P-gp), MRP-1 | nih.gov |
| Resorcinol-based (e.g., Ganetespib, NVP-AUY922) | Drug Metabolism (Glucuronidation) | UGT1A | uni-goettingen.de |
Genetic and Epigenetic Factors Contributing to Resistance
The development of resistance to Hsp90 inhibitors is not solely dependent on changes in protein expression or activity but is also influenced by genetic and epigenetic alterations.
Genetic Factors:
Genetic variation can influence the susceptibility to Hsp90 inhibitors. Hsp90 itself is known to buffer the effects of mutations in its client proteins. researchgate.netnih.gov By stabilizing mutant proteins, Hsp90 can allow cancer cells to tolerate genetic changes that would otherwise be detrimental. researchgate.net When Hsp90 is inhibited, the buffering capacity is reduced, which can either lead to cell death or, conversely, allow for the expression of new traits that could confer resistance. researchgate.netnih.gov Furthermore, genetic variants in client kinases have been observed to have greater nucleotide diversity in humans, suggesting that Hsp90's role in stabilizing these proteins may facilitate their evolution. nih.gov
Epigenetic Factors:
Epigenetic modifications, which alter gene expression without changing the DNA sequence, also play a crucial role in resistance. Hsp90 interacts with several chromatin-modifying enzymes, including Trithorax proteins, which are involved in the trimethylation of histone 3 lysine (B10760008) 4 (H3K4me3), a mark associated with active transcription. researchgate.netresearchgate.net Inhibition of Hsp90 can lead to a general reduction in the transcription of genes, including oncogenes, which could potentially synergize with other anticancer drugs. researchgate.netresearchgate.net
Hsp90 is also involved in regulating the pausing of RNA polymerase II through its interaction with the negative elongation factor (NELF) complex. researchgate.net By modulating gene expression at this level, Hsp90 can influence the transcription of both oncogenes and tumor suppressor genes. researchgate.net Epigenetic changes induced by Hsp90 inhibition can be heritable, leading to persistent phenotypic changes. frontiersin.org For example, embryonic inhibition of Hsp90 in zebrafish has been shown to induce lasting and heritable phenotypic plasticity through epigenetic mechanisms. frontiersin.org DNA methylation of the promoter regions of HSP90 genes can also negatively correlate with their mRNA expression. frontiersin.org
Synergistic Strategies and Combination Approaches in Preclinical Contexts
Combination with Chemotherapeutic Agents to Enhance Antiproliferative Effects
The rationale for combining Hsp90 inhibitors with conventional chemotherapeutic agents or radiotherapy stems from their complementary mechanisms of action. iiarjournals.org Hsp90 is critical for stabilizing numerous proteins that mediate cell survival and repair, and its inhibition can lower the threshold for cytotoxicity induced by DNA-damaging agents and radiation. Preclinical studies have consistently shown that this combination can lead to enhanced cancer-killing activity. tandfonline.com
The 8-demethylgeldanamycin analog 17-DMAG has been shown to sensitize human tumor cells to ionizing radiation both in vitro and in vivo. tandfonline.com Previous in vitro research demonstrated that 17-DMAG enhanced radiation-induced cell death in various tumor types. tandfonline.com Similarly, another geldanamycin (B1684428) derivative, 17-AAG, showed a synergistic enhancement of the cytotoxic activity of several conventional agents in preclinical models. tandfonline.com In the context of gastric cancer, 17-DMAG has been observed to increase the sensitivity of cancer cells to different chemotherapeutic drugs. mdpi.com
Further studies in colon cancer cell lines demonstrated that combining the Hsp90 inhibitor 17-AAG with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resulted in additive or synergistic effects. iiarjournals.org The sensitizing effect of the Hsp90 inhibitor was particularly notable in TRAIL-resistant cell lines, showcasing the potential of this combination to overcome inherent or acquired resistance to other therapies. iiarjournals.org These findings support the evaluation of Hsp90 inhibitors in combination with chemotherapy or radiation, with several clinical trials having been initiated to investigate such specific drug combinations. nih.goviiarjournals.org
Synergistic Interactions with Kinase Inhibitors in Cellular Studies
A key strategy in cancer therapy involves combining Hsp90 inhibitors with targeted kinase inhibitors. Many kinases are client proteins of Hsp90, and their inhibition can be enhanced by simultaneously destabilizing them through Hsp90 blockade. This dual approach can be particularly effective in overcoming resistance to kinase inhibitors. mdpi.com
A significant example is the combination of 17-DMAG with lapatinib (B449), a dual tyrosine kinase inhibitor (TKI) targeting HER2 and EGFR. In breast cancer cell lines (BT474) that had acquired resistance to lapatinib, the combination of 17-DMAG and lapatinib demonstrated a synergistic effect in inhibiting cell proliferation. mdpi.com In contrast, the combination showed only an additive effect in lapatinib-resistant SKBR3 cells, suggesting that the synergistic potential can be cell-line specific. mdpi.com This synergy in the lapatinib-resistant BT474 cells was confirmed by calculating the Combination Index (CI), where values less than 1 indicate synergism. mdpi.com
Synergistic effects have also been observed in other cancer types. In c-Kit-positive uveal melanoma cells, combining 17-DMAG with the c-Kit kinase inhibitor imatinib (B729) mesylate was more efficient at inhibiting cell proliferation than either agent alone, demonstrating a clear synergistic interaction. arvojournals.org Furthermore, in murine models of B-cell malignancies, a CD19-targeted nanoparticle formulation of 17-DMAG, when combined with TKIs like imatinib or ponatinib, led to enhanced therapeutic efficacy, significantly reduced tumor burden, and prolonged survival. thno.org
Table 1: In Vitro Synergistic Interaction of 17-DMAG and Lapatinib
| Cell Line | Resistance Profile | Combination Doses (Lapatinib + 17-DMAG) | Combination Index (CI) Value | Observed Effect | Reference |
|---|---|---|---|---|---|
| LR-BT474 | Lapatinib-Resistant | 50 nM + 50 nM | < 1 | Synergism | mdpi.com |
| LR-BT474 | Lapatinib-Resistant | 100 nM + 100 nM | < 1 | Synergism | mdpi.com |
| LR-BT474 | Lapatinib-Resistant | 500 nM + 500 nM | < 1 | Synergism | mdpi.com |
| LR-SKBR3 | Lapatinib-Resistant | Various | ≈ 1 | Additive | mdpi.com |
Augmentation of Antifungal Activity with Other Antimicrobials
The Hsp90-calcineurin signaling pathway is highly conserved and essential for stress responses and drug resistance in pathogenic fungi. oup.comoup.com Inhibiting Hsp90 has emerged as a promising strategy to compromise fungal viability and potentiate the activity of existing antifungal drugs, particularly against resistant strains. researchgate.netoup.com
Studies using geldanamycin (GA), the parent compound of this compound, have demonstrated its potential as an antifungal adjuvant. In in vitro tests against 32 clinical isolates of Candida species, geldanamycin alone exhibited antifungal activity with minimal inhibitory concentrations (MICs) ranging from 3.2 to 12.8 mg/L. nih.govresearchgate.net Crucially, when combined with fluconazole (B54011) (FLC), geldanamycin showed synergistic effects against eight isolates of Candida albicans, including six that were resistant to fluconazole. nih.govresearchgate.net For the remaining isolates, the combination was indifferent, and no antagonism was observed. nih.gov Disk diffusion assays visually confirmed this synergy, where a combination disk produced a large inhibition zone against FLC-resistant C. albicans, while a disk with FLC alone produced no zone. nih.govresearchgate.net
The benefits of this combination approach extend to other fungi and antifungal agents. Hsp90 inhibition via geldanamycin was found to reduce the resistance of Aspergillus fumigatus to the echinocandin drug caspofungin. oup.com Furthermore, the combination of geldanamycin and trichostatin A (a histone deacetylase inhibitor that indirectly cripples Hsp90 function) acted synergistically against Rhizopus species. oup.com These findings highlight that targeting the Hsp90-calcineurin axis can restore or enhance the efficacy of conventional antifungals against a range of clinically relevant and often drug-resistant fungal pathogens. oup.comoup.com
Table 2: In Vitro Interaction of Geldanamycin (GA) and Fluconazole (FLC) against C. albicans
| C. albicans Isolates | Interaction Result | Key Finding | Reference |
|---|---|---|---|
| 2 FLC-Susceptible | Synergism | Combination of GA with FLC showed synergistic effects against 8 of 32 tested isolates. | nih.gov |
| 6 FLC-Resistant | Synergism | ||
| Other Isolates | Indifference | No antagonism was observed for any tested isolate. | nih.gov |
Preclinical In Vitro and In Vivo Studies of Combination Therapies
The efficacy of combination strategies involving this compound derivatives has been validated in numerous preclinical in vitro and in vivo models, providing a strong foundation for clinical investigation. nih.govmdpi.com These studies collectively demonstrate that such combinations can lead to superior anti-tumor and anti-infective outcomes compared to monotherapy.
In vitro, the synergy between 17-DMAG and the kinase inhibitor lapatinib was established in lapatinib-resistant BT474 breast cancer cells, with combination index values confirming a synergistic effect. mdpi.com In uveal melanoma cell lines, the combination of 17-DMAG and imatinib resulted in synergistic inhibition of cell proliferation. arvojournals.org For antifungal applications, checkerboard microdilution assays proved the synergistic interaction between geldanamycin and fluconazole against drug-resistant Candida albicans. nih.govresearchgate.net
These promising in vitro results have been successfully translated into in vivo models. In a xenograft model using BT474 breast cancer cells, the combination of 17-DMAG and lapatinib resulted in a significant additive effect on tumor growth inhibition, with the mean tumor volume in the combination group being substantially smaller than in groups treated with either drug alone. mdpi.com In a murine model of B-cell acute lymphoblastic leukemia, a targeted nanoparticle delivering 17-DMAG combined with a TKI significantly reduced tumor burden and prolonged survival. thno.org In an infectious disease context, the combination of geldanamycin and caspofungin improved the survival of wax moth larvae with an otherwise lethal Aspergillus fumigatus infection. oup.com An in vivo study of 17-DMAG as a monotherapy in a mouse model of chronic lymphocytic leukemia also supported its potent activity, showing it could significantly decrease white blood cell counts and prolong survival. nih.gov
Table 3: Summary of Preclinical Combination Studies
| Combination | Disease/Organism | Model | Key Preclinical Outcome | Reference |
|---|---|---|---|---|
| 17-DMAG + Lapatinib | HER2+ Breast Cancer | Xenograft Mouse Model (LR-BT474 cells) | Significant additive effect in tumor growth inhibition. | mdpi.com |
| CD19-NP-17-DMAG + TKI (Imatinib/Ponatinib) | B-Cell Malignancies | Murine Models | Reduced tumor burden and prolonged survival. | thno.org |
| 17-DMAG + Imatinib | Uveal Melanoma | Cell Lines (in vitro) | Synergistic inhibition of cell proliferation. | arvojournals.org |
| Geldanamycin + Fluconazole | Candida albicans (FLC-Resistant) | Broth Microdilution (in vitro) | Synergistic antifungal activity. | nih.govresearchgate.net |
| Geldanamycin + Caspofungin | Aspergillus fumigatus | Wax Moth Larvae Model | Improved survival from lethal infection. | oup.com |
Preclinical Formulation Development and Delivery Strategies
Challenges Associated with Preclinical Formulation of Ansamycin (B12435341) Polyketides
The development of ansamycin polyketides, including geldanamycin (B1684428) and its derivatives, is fraught with challenges rooted in their inherent physicochemical properties. The primary obstacle is their poor aqueous solubility, a characteristic that severely limits oral bioavailability and complicates the creation of parenteral formulations suitable for preclinical testing. nih.govnih.govmdpi.comresearchgate.net Geldanamycin itself, for instance, did not advance to clinical trials partly due to its poor solubility and stability. science.gov
This low solubility necessitates the use of co-solvents or surfactants in formulations, which can introduce their own toxicities and create variability in preclinical studies. nih.govnih.gov For example, the well-studied geldanamycin derivative, 17-AAG, requires vehicles like Cremophor EL and DMSO to be solubilized for administration, which are not ideal for clinical use. nih.gov Another significant challenge is the potential for hepatotoxicity associated with the benzoquinone ring structure common to many ansamycins, a factor that formulation strategies aim to mitigate by altering drug distribution and reducing systemic exposure. mdpi.comresearchgate.net
While specific formulation data for 8-demethylgeldanamycin is not extensively documented, its structural similarity to geldanamycin suggests it likely shares these fundamental challenges of poor solubility and potential for off-target toxicities, making advanced formulation a critical step in its preclinical evaluation.
Strategies for Enhancing Preclinical Solubility and Dissolution Rate
To address the poor solubility of ansamycin polyketides, researchers have employed a range of formulation strategies. These can be broadly categorized into chemical modifications of the drug molecule itself and advanced formulation techniques that improve the dissolution of the existing compound.
One successful approach has been the synthesis of more soluble analogues. For example, 17-DMAG, a derivative of geldanamycin, was developed specifically for its improved aqueous solubility, which eliminates the need for the complex and potentially toxic formulations required by its predecessor, 17-AAG. nih.govresearchgate.net Similarly, creating the hydroquinone (B1673460) form of 17-AAG (as its hydrochloride salt, IPI-504) significantly increases water solubility. nih.govacs.org Another chemical strategy involves forming quaternary ammonium (B1175870) salts from the parent compound, a method shown to enhance water solubility and reduce toxicity in some geldanamycin derivatives. nih.govtandfonline.com
Beyond chemical modification, various formulation technologies are available to enhance the solubility and dissolution rate of poorly soluble compounds like this compound. asiapharmaceutics.infopharmajournal.net These techniques are crucial for developing viable preclinical dosage forms.
Table 1: Formulation Strategies for Enhancing Solubility and Dissolution
| Strategy | Description | Applicability to Ansamycins |
|---|---|---|
| Particle Size Reduction | Increasing the surface-area-to-volume ratio by milling the drug to micron or nanometer sizes (micronization, nanosuspensions) enhances dissolution rate. pharmajournal.netpnrjournal.com | A general approach applicable to poorly soluble compounds to improve dissolution. |
| Co-solvency | Using a mixture of a primary solvent (like water) with a water-miscible solvent in which the drug has higher solubility (e.g., ethanol, propylene (B89431) glycol). globalresearchonline.net | Commonly used in early preclinical studies but can introduce toxicity and precipitation upon dilution. nih.gov |
| Surfactant-Containing Systems | Incorporating surfactants to form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media. globalresearchonline.net | Used to formulate derivatives like 17-AAG (e.g., Cremophor EL) but can be associated with toxicity. nih.gov |
| Cyclodextrin Complexation | Using cyclic oligosaccharides (cyclodextrins) that have a hydrophobic interior and a hydrophilic exterior to form inclusion complexes with poorly soluble drugs. globalresearchonline.net | A potential method to improve the aqueous solubility of ansamycin compounds for formulation. srce.hr |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix, often through spray drying or hot melt extrusion, to prevent crystallization and improve dissolution. | A proven technology for enhancing the bioavailability of poorly soluble drugs. |
| Lipid-Based Formulations | Dissolving or suspending the drug in lipid-based excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). nih.gov | Effective for lipophilic drugs and can improve absorption through lymphatic pathways. |
Optimization of Preclinical Pharmacokinetic Profiles through Formulation
Formulation science plays a pivotal role in optimizing the pharmacokinetic profile of drug candidates, directly influencing their absorption, distribution, metabolism, and excretion (ADME) in preclinical models. frontiersin.orgnih.gov For a compound class like ansamycins, where poor solubility limits absorption and rapid clearance can curtail efficacy, formulation is a key determinant of success. nih.gov
The primary goal of many formulation strategies is to enhance oral bioavailability by improving the rate and extent of drug dissolution in the gastrointestinal tract. nih.gov For intravenously administered drugs, formulations can prevent precipitation upon injection and alter the drug's distribution and elimination pathways.
Preclinical pharmacokinetic studies of geldanamycin have shown rapid plasma clearance and significant interspecies differences in disposition. nih.gov Its more soluble derivative, 17DMAG, is primarily excreted through the hepatobiliary system. mdpi.com By encapsulating these molecules in advanced delivery systems, it is possible to modify these intrinsic properties, for example, by reducing clearance or altering tissue accumulation, thereby optimizing the therapeutic window.
Table 2: Impact of Micellar Formulation on Geldanamycin Prodrug Pharmacokinetics in Rats
| Parameter | Unformulated Prodrug | Micellar Formulation | Fold Change |
|---|---|---|---|
| Total Clearance (CLtot) | High (data not specified) | 11-fold reduction | ▼ |
| Volume of Distribution (Vd) | High (data not specified) | 21-fold decrease | ▼ |
| Mean Residence Time (MRT) | Shorter (data not specified) | 2-fold increase | ▲ |
| Area Under the Curve (AUC) | Lower (data not specified) | 2000-fold enhancement (vs. 17-DMAG) | ▲▲ |
Data derived from a study on a 17'-position geldanamycin prodrug formulated in mPEG-b-PCL micelles. nih.govnih.gov
Development of Novel Preclinical Drug Delivery Systems (e.g., Nanoparticles, Microparticles)
To overcome the profound challenges of formulating ansamycin polyketides, researchers have increasingly turned to novel drug delivery systems, particularly nanoparticles and microparticles. nih.govbrieflands.comnanocomposix.com These systems can encapsulate hydrophobic drugs like this compound, protect them from degradation, control their release, and alter their biodistribution to potentially enhance tumor targeting and reduce systemic toxicity. nanocomposix.com
Several types of nanoparticle-based systems have been successfully developed for geldanamycin and its derivatives in preclinical models:
Polymeric Micelles: As previously discussed, micelles composed of block copolymers like mPEG-b-PCL have been used to formulate a geldanamycin prodrug. These self-assembling nanostructures effectively solubilize the drug, reduce its clearance, and provide sustained release. nih.govnih.gov
Cross-Linked Nanoassemblies: A novel formulation for 17-AAG involves its entrapment in cross-linked nanoassemblies (CNAs). These carriers are designed to improve particle stability and control drug release, offering a promising aqueous formulation for this poorly soluble drug. brieflands.com
Elastin-Like Polypeptide (ELP) Biopolymers: Thermo-targeted delivery systems using ELP biopolymers have been designed for geldanamycin. These polymers undergo a phase transition at elevated temperatures, allowing for targeted drug release in hyperthermic tumor regions, which could concentrate the therapeutic effect at the site of action. nih.gov
Magnetic Nanoparticles: Geldanamycin has been encapsulated in polyethyleneimine-coated magnetic nanoparticles. While developed for protein isolation, this technology demonstrates the feasibility of loading the drug onto nanoparticle platforms. frontiersin.org
These advanced delivery systems offer a versatile platform for formulating challenging compounds like this compound. By transforming a poorly soluble molecule into a sophisticated nanomedicine, it becomes possible to overcome fundamental biopharmaceutical barriers and unlock its therapeutic potential in preclinical settings. researchgate.netglobalresearchonline.net
Table 3: Examples of Novel Delivery Systems for Geldanamycin Analogues
| Delivery System | Drug | Key Preclinical Finding | Reference(s) |
|---|---|---|---|
| mPEG-b-PCL Micelles | Geldanamycin Prodrug | Enhanced tolerability and dramatically improved pharmacokinetic profile (↑AUC, ↓Clearance) in rats. | nih.gov, nih.gov |
| Cross-Linked Nanoassemblies (CNAs) | 17-AAG | Successfully entrapped 17-AAG in an aqueous formulation with controlled release over 48 hours. | brieflands.com |
| Elastin-Like Polypeptide (ELP) Biopolymers | Geldanamycin | Developed as a thermo-responsive system for targeted delivery to hyperthermic tumor sites. | nih.gov |
| Magnetic Nanoparticles | Geldanamycin | Demonstrated successful encapsulation of geldanamycin onto a nanoparticle surface. | frontiersin.org |
Emerging Research Directions and Unexplored Avenues for 8 Demethylgeldanamycin
Identification of Novel Molecular Targets Beyond Hsp90
While the primary mechanism of action of 8-demethylgeldanamycin and its parent compound, geldanamycin (B1684428), is the inhibition of Heat Shock Protein 90 (Hsp90), emerging research is beginning to explore potential molecular targets beyond this well-characterized chaperone protein. acs.orgnih.gov Hsp90 inhibitors cause the degradation of numerous client proteins involved in cell growth and survival, making them attractive as anticancer agents. nih.gov However, the cellular response to Hsp90 inhibition is complex and can involve the activation of other signaling pathways.
For instance, some studies suggest that the effects of geldanamycin derivatives may not be solely attributable to Hsp90 inhibition. Research into the analog 17-DMAG has indicated the possibility of a noncanonical pathway that promotes apoptosis and reduces the expression of antioxidant enzymes, independent of its Hsp90 inhibitory action. oncotarget.com Furthermore, resistance to Hsp90 inhibitors that target the N-terminal ATP-binding pocket has been linked to the transcriptional upregulation of Wnt ligands through Akt- and ERK-mediated activation of STAT3. thno.org This suggests that components of these signaling pathways could be considered secondary or alternative targets for overcoming drug resistance.
The exploration of Hsp90-independent mechanisms is crucial for a comprehensive understanding of the bioactivity of this compound and for the rational design of new analogs with improved therapeutic profiles. Identifying novel targets could also open up new therapeutic applications for this class of compounds.
Application in Non-Oncological Disease Models (Preclinical Exploration)
The therapeutic potential of inhibiting Hsp90 extends beyond oncology, with preclinical studies investigating its role in a variety of other diseases. acs.org Given that this compound shares the same core mechanism of Hsp90 inhibition, it is plausible that it could also be effective in these non-oncological contexts.
Inflammatory Diseases: Hsp90 is also involved in inflammatory signaling pathways. researchgate.netnih.gov Geldanamycin has been shown to inhibit the production of inflammatory cytokines in activated macrophages by reducing the stability and translation of their messenger RNA. nih.gov This anti-inflammatory activity suggests that this compound could be explored for the treatment of chronic inflammatory diseases.
Other Diseases: The role of Hsp90 in infectious diseases is another emerging area of research. Hsp90 has been identified as a potential target in diseases such as malaria and HIV/AIDS. acs.org Furthermore, Hsp90 inhibitors have been shown to affect the cellular response to radiation, suggesting potential applications in modifying the effects of radiotherapy. nih.gov
Preclinical exploration in these diverse disease models will be essential to determine the full therapeutic potential of this compound.
Advanced Spectroscopic and Structural Biology Studies of Compound-Target Interactions
A detailed understanding of the interaction between this compound and its targets at the molecular level is crucial for rational drug design. Advanced spectroscopic and structural biology techniques are powerful tools for elucidating these interactions. elsevier.comnumberanalytics.comsouthampton.ac.ukuniv-lille1.frexcedr.com
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. mdpi.comhamptonresearch.com Crystal structures of geldanamycin and its analog radicicol (B1680498) in complex with the N-terminal domain of Hsp90 have been determined, revealing key details of their binding and how they mimic the natural ligand, ATP. acs.org Similar studies with this compound would be invaluable for understanding the specific interactions and conformational changes induced by the removal of the methyl group at the C8 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of molecules in solution. nih.govmdpi.com One- and two-dimensional NMR techniques were instrumental in elucidating the structures of this compound and its epoxide derivative. nih.govacs.org Further NMR studies could be used to probe the dynamic interactions between this compound and Hsp90, as well as any potential off-target interactions.
Other Spectroscopic Techniques: A variety of other advanced spectroscopic methods can be employed to study compound-target interactions. elsevier.comsouthampton.ac.uk These include fluorescence spectroscopy, circular dichroism, and mass spectrometry-based techniques like hydrogen-deuterium exchange. elsevier.com These methods can provide complementary information on binding affinity, conformational changes, and the dynamics of the protein-ligand complex.
By combining these advanced techniques, researchers can build a comprehensive picture of how this compound interacts with its molecular targets, paving the way for the design of more potent and selective analogs.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research
Omics technologies, which allow for the large-scale study of biological molecules, are becoming increasingly important in drug discovery and development. nih.gov The integration of proteomics and metabolomics can provide a systems-level understanding of the cellular response to treatment with this compound.
Proteomics: This is the large-scale study of proteins in a biological system. Proteomic approaches can be used to identify the full spectrum of Hsp90 client proteins that are degraded upon treatment with this compound. This can help to elucidate the downstream effects of Hsp90 inhibition and identify biomarkers of drug response. nih.gov Furthermore, proteomics can be used to investigate changes in the expression of other proteins, including those involved in stress responses or resistance mechanisms. nih.gov
Metabolomics: This is the comprehensive analysis of small molecule metabolites in a biological system. nih.govmdpi.comfrontiersin.orghmdb.ca Metabolomic profiling can reveal changes in metabolic pathways that are affected by this compound treatment. This can provide insights into the metabolic reprogramming of cells in response to the drug and may identify novel therapeutic targets or biomarkers. mdpi.comfrontiersin.orgvhio.net For example, metabolomics has been used to differentiate bacterial strains based on their secondary metabolite profiles, which could be applied to discover novel bioactive compounds. nih.gov
By integrating these omics technologies, researchers can gain a more holistic view of the biological effects of this compound, leading to a better understanding of its mechanism of action and potential applications.
Artificial Intelligence and Machine Learning in Analog Design and SAR Prediction
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov ML algorithms can be used to build sophisticated QSAR models that can predict the activity of new, untested analogs of this compound. This can help to prioritize the synthesis of the most promising compounds, saving time and resources.
Generative Models: Advanced AI techniques, such as generative models, can be used to design novel molecular structures from scratch. researchgate.net These models can be trained on existing data of Hsp90 inhibitors and then used to generate new molecules that are predicted to be active and have desirable drug-like properties.
Predicting Physicochemical Properties: AI and ML models can also be used to predict important physicochemical properties of drug candidates, such as solubility and permeability. nih.gov This information is crucial for optimizing the pharmacokinetic profile of new this compound analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
